
Hydantoin, 1-acetyl-3,5-dimethyl-2-thio-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydantoin, 1-acetyl-3,5-dimethyl-2-thio- is a heterocyclic organic compound with the molecular formula C7H10N2O2S. It is a derivative of hydantoin, which is known for its diverse applications in pharmaceuticals, agriculture, and materials science. This compound features a five-membered ring structure containing nitrogen, sulfur, and oxygen atoms, making it a versatile molecule in various chemical reactions and applications .
準備方法
Synthetic Routes and Reaction Conditions
Hydantoin, 1-acetyl-3,5-dimethyl-2-thio- can be synthesized through several methods. Another method includes the condensation of amino acids with cyanates and isocyanates . These reactions typically require mild conditions and can be performed in aqueous or organic solvents.
Industrial Production Methods
Industrial production of hydantoin derivatives often involves the use of microwave-assisted synthesis, which enhances reaction rates and yields. For example, the condensation of arylglyoxals and phenylurea/thiourea using polyphosphoric ester as a reaction mediator has been reported to produce high yields of hydantoins . This method is efficient and environmentally friendly, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
Hydantoin, 1-acetyl-3,5-dimethyl-2-thio- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the hydantoin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted hydantoins. These products have diverse applications in pharmaceuticals and materials science .
科学的研究の応用
Hydantoin, 1-acetyl-3,5-dimethyl-2-thio- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Hydantoin derivatives are known for their anticonvulsant and muscle relaxant properties. This compound is being investigated for similar therapeutic applications.
Industry: It is used in the production of polymers, resins, and agrochemicals
作用機序
The mechanism of action of hydantoin, 1-acetyl-3,5-dimethyl-2-thio- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The sulfur atom in the compound plays a crucial role in its reactivity and binding affinity .
類似化合物との比較
Similar Compounds
Phenytoin: A well-known anticonvulsant with a hydantoin core structure.
Dantrolene: A muscle relaxant that also contains a hydantoin moiety.
Iprodione: A fungicide with a hydantoin structure used in agriculture.
Uniqueness
These functional groups allow for a broader range of chemical modifications and interactions compared to other hydantoin derivatives .
特性
CAS番号 |
64143-07-3 |
|---|---|
分子式 |
C7H10N2O2S |
分子量 |
186.23 g/mol |
IUPAC名 |
1-acetyl-3,5-dimethyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C7H10N2O2S/c1-4-6(11)8(3)7(12)9(4)5(2)10/h4H,1-3H3 |
InChIキー |
UOCDUHWIIWYTIJ-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)N(C(=S)N1C(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


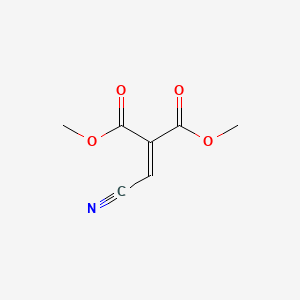

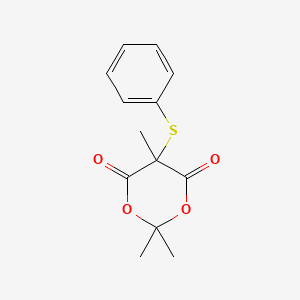

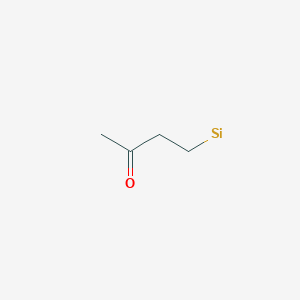

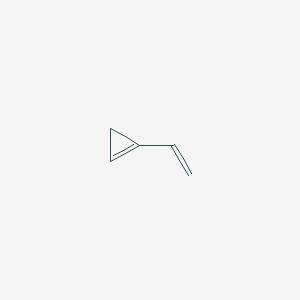
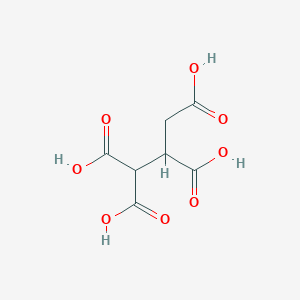
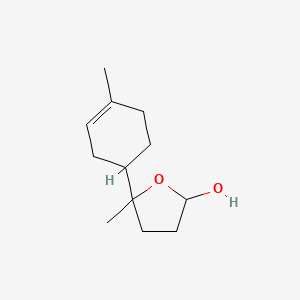
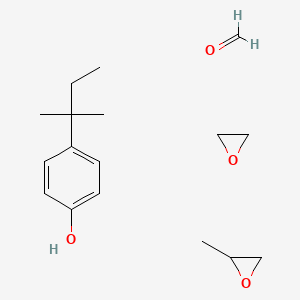
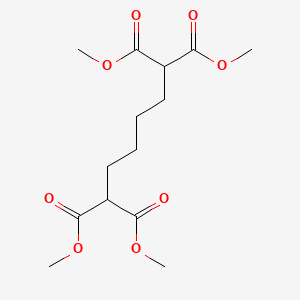
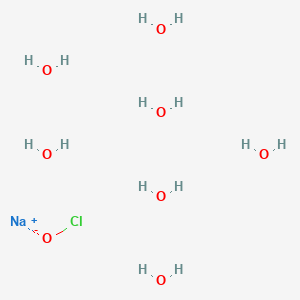

![N-[2-(2-Acetyl-4,5-dimethoxyphenyl)ethyl]but-2-enamide](/img/structure/B14509770.png)
